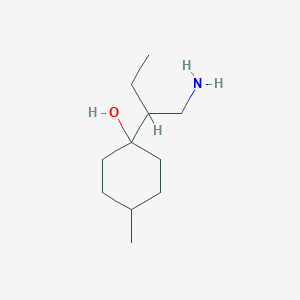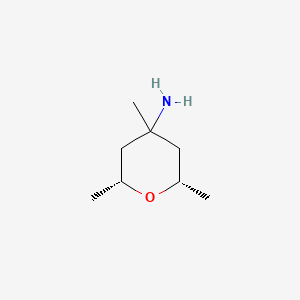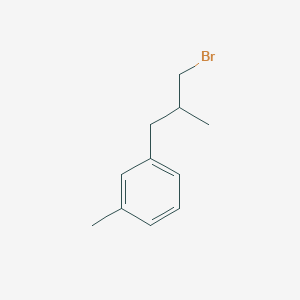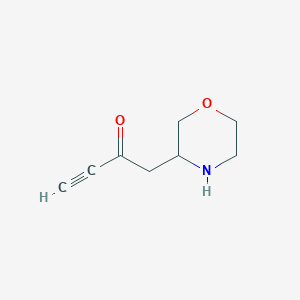
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a specialty compound used primarily in proteomics research. It has a molecular formula of C₁₃H₁₆F₃NO₃ and a molecular weight of 291.27 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimization of reaction conditions to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce an amine.
科学研究应用
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is primarily used in proteomics research. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.
作用机制
The mechanism of action of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-benzyl-3,5-dihydroxy-3-(methyl)pentanamide: Similar structure but lacks the trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(chloromethyl)pentanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(bromomethyl)pentanamide: Contains a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications.
属性
分子式 |
C13H16F3NO3 |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19) |
InChI 键 |
LVHSQWZZXKEXJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)









